molecular formula C13H16 B8682448 1,3-Butadiene-alpha-methylstyrene polymer CAS No. 25034-68-8

1,3-Butadiene-alpha-methylstyrene polymer

Cat. No.: B8682448
CAS No.: 25034-68-8
M. Wt: 172.27 g/mol
InChI Key: QSYBDNNHWODCCJ-UHFFFAOYSA-N
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Description

1,3-Butadiene-alpha-methylstyrene polymer: is a synthetic compound known for its unique viscoelastic properties. It is widely used in various industrial applications due to its ability to absorb and dissipate energy. This compound is particularly valued in the production of flexible materials, such as foams and gels, which are used in cushioning, packaging, and medical devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butadiene-alpha-methylstyrene polymer is typically synthesized through a polymerization process involving the reaction of specific monomers under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve the desired molecular weight and viscoelastic properties.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous feeding of monomers and catalysts into the reactor, where the polymerization reaction occurs. The resulting polymer is then processed into various forms, such as sheets, foams, or gels, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions: 1,3-Butadiene-alpha-methylstyrene polymer undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure of this compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered physical and chemical properties.

    Reduction: Reduced forms of this compound with modified molecular structures.

    Substitution: Substituted this compound compounds with new functional groups.

Scientific Research Applications

1,3-Butadiene-alpha-methylstyrene polymer has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of polymerization and viscoelastic behavior.

    Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.

    Medicine: Utilized in the production of medical foams and gels for wound care and cushioning.

    Industry: Applied in the manufacturing of packaging materials, automotive components, and consumer products.

Mechanism of Action

The mechanism of action of 1,3-Butadiene-alpha-methylstyrene polymer is primarily based on its viscoelastic properties. The compound’s molecular structure allows it to absorb and dissipate energy, making it effective in applications requiring shock absorption and cushioning. The molecular targets and pathways involved in its action include the interaction of polymer chains, which contribute to its unique mechanical properties.

Comparison with Similar Compounds

1,3-Butadiene-alpha-methylstyrene polymer is compared with other viscoelastic compounds, such as:

    Polyurethane Foam: Known for its cushioning properties but lacks the same level of energy dissipation as this compound.

    Silicone Gel: Offers excellent biocompatibility but may not provide the same mechanical strength as this compound.

    Polyvinyl Alcohol: Used in similar applications but has different chemical and physical properties.

Uniqueness of this compound: this compound stands out due to its superior energy absorption and dissipation capabilities, making it ideal for applications requiring high-performance viscoelastic materials.

Similar Compounds

  • Polyurethane Foam
  • Silicone Gel
  • Polyvinyl Alcohol

Properties

CAS No.

25034-68-8

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

buta-1,3-diene;prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H10.C4H6/c1-8(2)9-6-4-3-5-7-9;1-3-4-2/h3-7H,1H2,2H3;3-4H,1-2H2

InChI Key

QSYBDNNHWODCCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1.C=CC=C

Related CAS

25034-68-8
106107-53-3
821786-66-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

The copolymerization of α-methylstyrene and butadiene was carried out in a one-gallon batch reactor equipped with an air-driven stirrer, nitrogen lines, water-cooled coils, a rupture and dump tank as well as a solenoid controller to protect against temperature surges. The reactor has been previously conditioned for anionic polymerization (purged with dry nitrogen). To this reactor was added 38.5 ml of 0.909 g/ml α-methyl-styrene solution in hexane and 800 grams of 17.5 percent Bd solution in hexane were added to give a 10/90 ratio of α-methyl styrene/butadiene. The initial concentration was determined by GC analysis to be 18.3 percent solids. The reactor contents were adjusted to the reaction temperature of 65° C. and were equilibrated.
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